2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(morpholin-1-yl)ethanone
- 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(18-6-1-2-7-18)8-10-9-20-13(16-10)17-12-14-4-3-5-15-12/h3-5,9H,1-2,6-8H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPEYLXBUMKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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